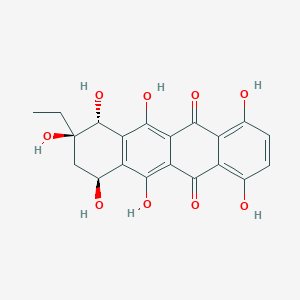
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione, commonly known as Doxorubicin, is a chemotherapy drug that is widely used in the treatment of various types of cancers. It is a member of the anthracycline family of antibiotics, which are derived from Streptomyces bacteria. Doxorubicin is known for its potent anti-cancer properties, and it has been used to treat a variety of cancers, including breast cancer, lung cancer, lymphoma, and leukemia.
作用机制
The mechanism of action of Doxorubicin involves several steps. The drug enters the cancer cells through a process called passive diffusion, which is facilitated by the presence of a specific transporter protein on the surface of the cells. Once inside the cells, Doxorubicin intercalates into the DNA, which prevents the cells from dividing and growing. In addition, the drug also generates free radicals that damage the cancer cells, leading to their death.
生化和生理效应
Doxorubicin has several biochemical and physiological effects on the body. The drug can cause damage to the heart muscle, leading to cardiotoxicity. In addition, Doxorubicin can also cause damage to the bone marrow, leading to myelosuppression. Other side effects of the drug include nausea, vomiting, hair loss, and mouth sores.
实验室实验的优点和局限性
Doxorubicin has several advantages and limitations for lab experiments. The drug is widely available and can be easily synthesized in the laboratory. In addition, Doxorubicin has been extensively studied, and its mechanism of action is well understood. However, the drug has several limitations, including its toxicity and potential side effects. In addition, Doxorubicin can be difficult to work with in the laboratory due to its complex chemical structure.
未来方向
There are several future directions for research on Doxorubicin. One area of research is the development of new formulations of the drug that are less toxic and have fewer side effects. Another area of research is the identification of new targets for the drug, which could increase its effectiveness in the treatment of cancer. In addition, there is ongoing research into the use of Doxorubicin in combination with other chemotherapy drugs, which could lead to improved outcomes for cancer patients.
合成方法
The synthesis of Doxorubicin involves a complex series of chemical reactions that require several steps. The initial step involves the isolation of the Streptomyces bacteria from which the drug is derived. The bacteria are then cultured and fermented to produce the anthracycline nucleus, which is the basic structure of the drug. The nucleus is then modified through a series of chemical reactions to produce Doxorubicin.
科学研究应用
Doxorubicin has been extensively studied for its anti-cancer properties, and it has been shown to be effective in the treatment of a variety of cancers. The drug works by intercalating into the DNA of cancer cells, which prevents the cells from dividing and growing. In addition, Doxorubicin also generates free radicals that damage the cancer cells, leading to their death.
属性
CAS 编号 |
17514-32-8 |
|---|---|
产品名称 |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
分子式 |
C20H18O9 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
InChI 键 |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
手性 SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
规范 SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
同义词 |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



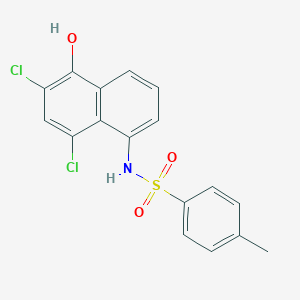
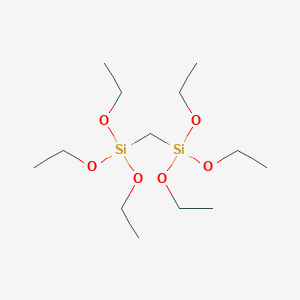
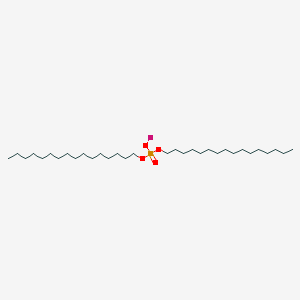
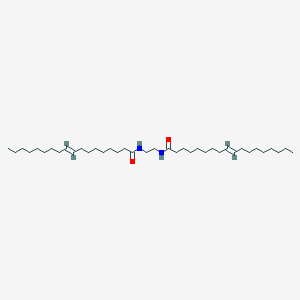
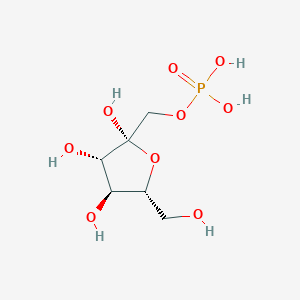
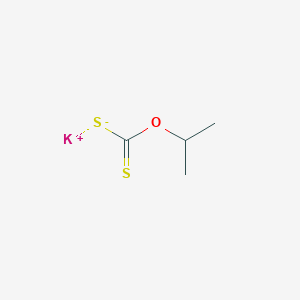
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
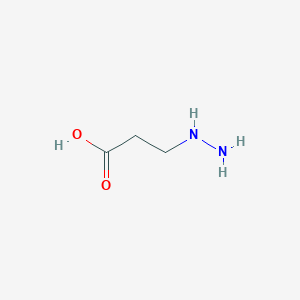
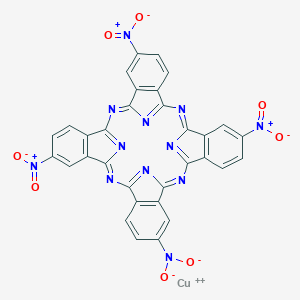
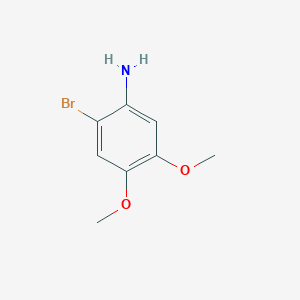
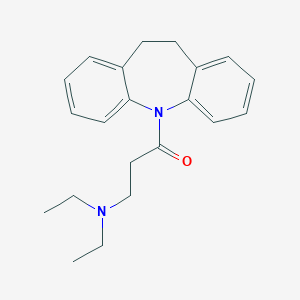
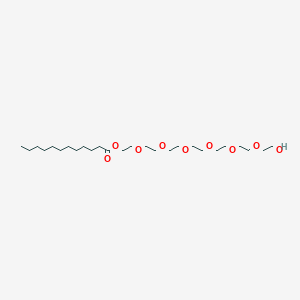
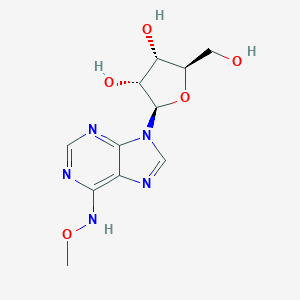
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)